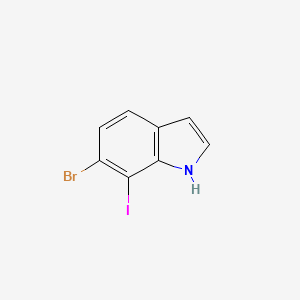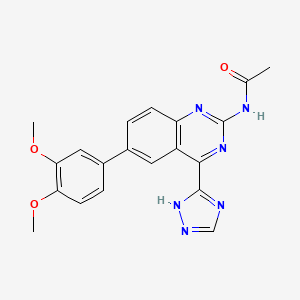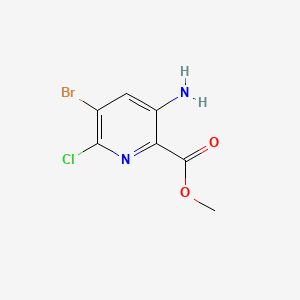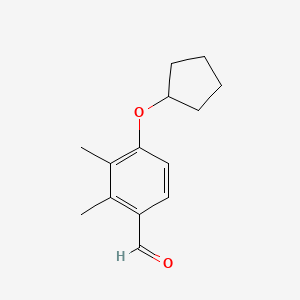
N-methyl-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(trifluoromethyl)aniline: is an organic compound with the molecular formula C8H8F3N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Substitution: One common method to synthesize N-methyl-N-(trifluoromethyl)aniline involves the direct substitution of aniline with methyl and trifluoromethyl groups. This can be achieved through nucleophilic substitution reactions.
Catalytic Methods: Palladium-catalyzed amination is another method used to synthesize this compound.
Industrial Production: Industrial production methods often involve the use of chlorotrifluoromethane (CF3Cl) reacting with aniline in the presence of a base catalyst to produce the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-methyl-N-(trifluoromethyl)aniline can undergo oxidation reactions, where the nitrogen atom is oxidized to form nitroso or nitro derivatives.
Reduction: This compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: N-methyl-N-(trifluoromethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: This compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It is used in the development of drugs, particularly those targeting the central nervous system and cardiovascular diseases.
Industry:
Polymer Production: this compound is used in the production of high-performance polymers and materials.
Dye Manufacturing: It is also used in the synthesis of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of N-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-methyl-4-(trifluoromethyl)aniline: This compound has a similar structure but with the trifluoromethyl group at the para position.
N-methyl-3-(trifluoromethyl)aniline: Similar structure with the trifluoromethyl group at the meta position.
Uniqueness:
Position of Substituents: The position of the trifluoromethyl group in N-methyl-N-(trifluoromethyl)aniline makes it unique compared to its isomers. This positional difference can significantly affect the compound’s chemical reactivity and biological activity.
Chemical Properties: The presence of both methyl and trifluoromethyl groups on the nitrogen atom imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H8F3N |
|---|---|
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c1-12(8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
FNRXCKVBBBDWCH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





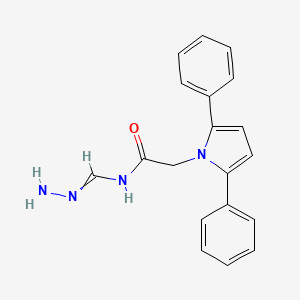
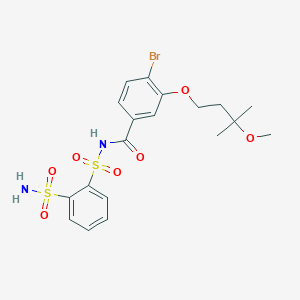

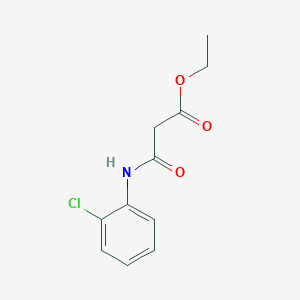
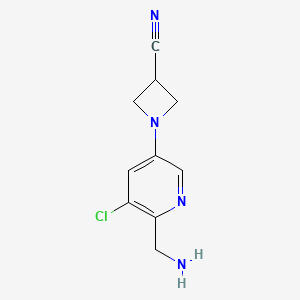
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
